2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride
Description
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride is a halogenated β-amino alcohol derivative featuring a bromine atom at the ortho-position of the phenyl ring. This compound is structurally characterized by a chiral center at the C2 position, leading to enantiomeric forms (R and S configurations). It is commonly utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly due to its bromine substituent, which enhances electronic and steric properties for targeted interactions .
Properties
Molecular Formula |
C8H11BrClNO |
|---|---|
Molecular Weight |
252.53 g/mol |
IUPAC Name |
2-amino-2-(2-bromophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
InChI Key |
FHWGMOICMCKSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)N)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride typically involves the bromination of phenylethanolamine followed by the introduction of the amino group. The reaction conditions often require a controlled environment to ensure the correct substitution pattern and to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylethanolamine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction can produce phenylethanolamine.
Scientific Research Applications
2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to these targets, influencing their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Bromophenyl Derivatives
Key differentiators :
- Bromine substitution position (ortho, meta, para) influences electronic effects, solubility, and biological activity.
- Stereochemistry (R/S configurations) affects binding affinity in chiral environments.
Table 1: Comparison of Bromophenyl Ethanol Hydrochloride Derivatives
Findings :
Halogen-Substituted Analogues
Key differentiators :
- Replacement of bromine with other halogens (Cl, F) or functional groups alters polarity and metabolic stability.
Table 2: Halogen-Substituted Analogues
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-2-(2-bromophenyl)ethan-1-ol hydrochloride, and how can stereochemical purity be ensured?
- Methodology : Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s catalyst) or resolution of racemic mixtures via diastereomeric salt formation is recommended. For brominated analogs, nucleophilic substitution of 2-bromophenylacetaldehyde with ammonia under controlled pH (pH 8–9) followed by HCl salt precipitation achieves high yields (>75%) . Chiral HPLC or polarimetry should validate enantiomeric excess (>98% ee) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Data : The hydrochloride form enhances water solubility (e.g., >50 mg/mL in H₂O at 25°C) due to ionic dissociation, while retaining stability in polar aprotic solvents like DMSO. Stability tests (TGA/DSC) show decomposition >200°C, suitable for most reaction conditions .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Protocols :
- NMR : H/C NMR to confirm bromophenyl substitution (δ 7.2–7.8 ppm aromatic signals) and ethanolamine backbone (δ 3.5–4.0 ppm for -CH₂OH).
- LC-MS : ESI-MS in positive mode for [M+H] (expected m/z 264/266 for Br/Br isotopes).
- XRD : Single-crystal analysis to resolve stereochemistry .
Q. Which biological targets are associated with brominated amino alcohol derivatives?
- Findings : Bromophenyl analogs exhibit affinity for serotonin (5-HT) and dopamine (D) receptors due to halogen bonding (Br···O/N interactions) and hydrogen bonding from the amino group. In vitro assays (radioligand binding, IC ~10–50 µM) suggest neuromodulatory potential .
Advanced Research Questions
Q. How do structural modifications (e.g., Br vs. Cl substituents) impact receptor binding kinetics and selectivity?
- Comparative Analysis : Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding strength vs. chlorine. For 2-bromo derivatives, MD simulations show tighter binding to 5-HT (ΔG = −8.2 kcal/mol) compared to chloro analogs (ΔG = −7.5 kcal/mol). Selectivity assays (e.g., CEREP panel) are advised to profile off-target effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data for halogenated amino alcohols?
- Approach :
- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific artifacts.
- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., dehalogenation in serum-containing media).
- Kinetic vs. Thermodynamic Assays : Use SPR (surface plasmon resonance) to distinguish binding affinity (K) from functional efficacy (cAMP inhibition) .
Q. How can chiral centers influence pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
